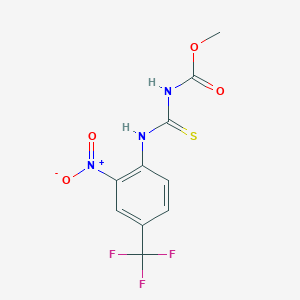
Nmntpt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea is a chemical compound with the molecular formula C10H8F3N3O4S. It is known for its unique structural properties, which include a trifluoromethyl group, a nitro group, and a thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea typically involves the reaction of 2-nitro-4-trifluoromethylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfonyl derivatives, and substituted phenyl thioureas. These products can be further utilized in various applications depending on their chemical properties.
Aplicaciones Científicas De Investigación
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for further research.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methoxycarbonyl N’-2-nitro-4-methylphenyl thiourea
- N-Methoxycarbonyl N’-2-nitro-4-chlorophenyl thiourea
- N-Methoxycarbonyl N’-2-nitro-4-bromophenyl thiourea
Uniqueness
N-Methoxycarbonyl N’-2-nitro-4-trifluoromethylphenyl thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.
Propiedades
Número CAS |
129625-34-9 |
|---|---|
Fórmula molecular |
C10H8F3N3O4S |
Peso molecular |
323.25 g/mol |
Nombre IUPAC |
methyl N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C10H8F3N3O4S/c1-20-9(17)15-8(21)14-6-3-2-5(10(11,12)13)4-7(6)16(18)19/h2-4H,1H3,(H2,14,15,17,21) |
Clave InChI |
SOBJHZWSIPYINO-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
SMILES isomérico |
COC(=O)N=C(NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])S |
SMILES canónico |
COC(=O)NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Key on ui other cas no. |
129625-34-9 |
Sinónimos |
N-methoxycarbonyl N'-2-nitro-4-trifluoromethylphenyl thiourea NMNTPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















